![molecular formula C19H26Cl2N2O B12414387 3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)
3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML218-d9 is a deuterium-labeled derivative of ML218, a potent, selective, and orally active inhibitor of T-type calcium channels (Cav3.1, Cav3.2, Cav3.3). This compound is particularly significant in the field of neuroscience due to its ability to inhibit the burst activity in subthalamic nucleus neurons . ML218-d9 is used primarily for scientific research purposes, especially in the study of neurological diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ML218-d9 involves the incorporation of deuterium, a stable isotope of hydrogen, into the ML218 molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium atoms. The specific synthetic route and reaction conditions for ML218-d9 are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of ML218-d9 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process would also include rigorous quality control measures to ensure the consistency and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
ML218-d9, like its non-deuterated counterpart, primarily undergoes reactions typical of organic compounds containing amide and aromatic groups. These reactions include:
Reduction: Reduction reactions are less common for ML218-d9 due to its stable structure.
Substitution: The aromatic rings in ML218-d9 can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide could be used.
Substitution: Electrophilic aromatic substitution reactions might involve reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
ML218-d9 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tracer in studies involving deuterium-labeled compounds to understand reaction mechanisms and pathways.
Biology: Employed in studies of calcium channel function and regulation in various cell types.
Wirkmechanismus
ML218-d9 exerts its effects by selectively inhibiting T-type calcium channels (Cav3.1, Cav3.2, Cav3.3). This inhibition reduces calcium influx into neurons, thereby decreasing neuronal excitability and burst activity. The molecular targets of ML218-d9 are the T-type calcium channels, and its action involves blocking the channel pore, preventing calcium ions from passing through .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ML218: The non-deuterated version of ML218-d9, with similar inhibitory effects on T-type calcium channels.
Z944: A selective T-type calcium channel blocker with different pharmacokinetic properties compared to ML218-d9.
Uniqueness
ML218-d9 is unique due to its deuterium labeling, which can influence its pharmacokinetic and metabolic profiles. This labeling can lead to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated compounds. Additionally, ML218-d9’s high selectivity for T-type calcium channels makes it a valuable tool for studying these channels in various research contexts .
Eigenschaften
Molekularformel |
C19H26Cl2N2O |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
3,5-dichloro-N-[[(1R,5S)-3-[4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butyl]-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide |
InChI |
InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+/i1D3,2D3,3D3 |
InChI-Schlüssel |
GSJIGYLGKSBYBC-WLFRVIDBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)

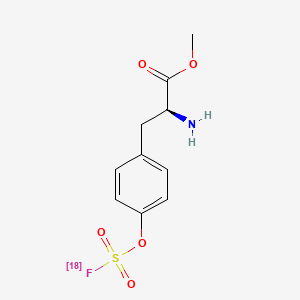
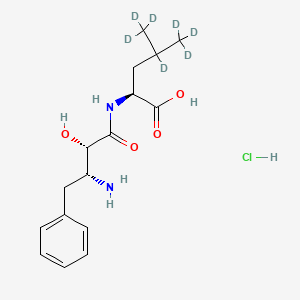
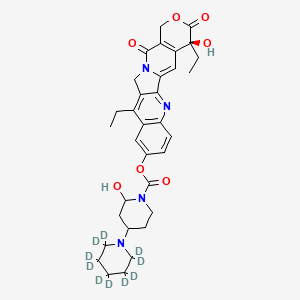
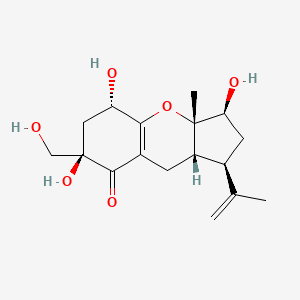

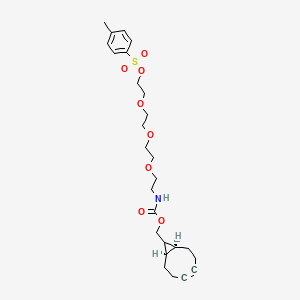
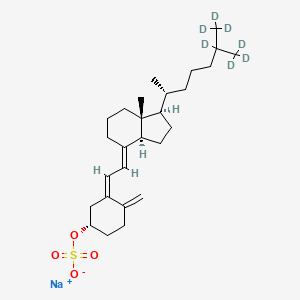


![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)


